molecular formula C17H12N2O3 B14064196 3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide CAS No. 101576-77-6

3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide

Katalognummer: B14064196
CAS-Nummer: 101576-77-6
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: YYLHJOGKWBDCME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C₁₇H₁₂N₂O₃ and a molecular weight of 292.29 g/mol This compound is known for its unique structural features, which include a hydroxyl group, a nitroso group, and a naphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with nitrosating agents in the presence of a suitable catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure the selective formation of the nitroso group.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide involves its interaction with biological targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .

Eigenschaften

CAS-Nummer

101576-77-6

Molekularformel

C17H12N2O3

Molekulargewicht

292.29 g/mol

IUPAC-Name

3-hydroxy-4-nitroso-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)18-12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)15(16)19-22/h1-10,20H,(H,18,21)

InChI-Schlüssel

YYLHJOGKWBDCME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.